琥珀酸亚铁
描述
Ferrous succinate is an iron supplement used in the treatment of iron deficiency anemia . It is a small molecule with the chemical formula C4H4FeO4 .
Synthesis Analysis
Ferrous succinate can be generated using sodium succinate hexahydrate and iron sulfate septhydrate as raw materials. An appropriate amount of anti-oxide agents is added during the reaction process .Molecular Structure Analysis
The molecular weight of Ferrous succinate is 171.92 g/mol . The IUPAC name for Ferrous succinate is butanedioate;iron (2+) . The InChI is InChI=1S/C4H6O4.Fe/c5-3 (6)1-2-4 (7)8;/h1-2H2, (H,5,6) (H,7,8);/q;+2/p-2 .Chemical Reactions Analysis
Iron supplements like Ferrous succinate are primarily used to replenish the body’s iron stores. The efficiency of absorption depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .Physical And Chemical Properties Analysis
Ferrous succinate has a molecular weight of 171.92 g/mol. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. It has 1 rotatable bond .科学研究应用
Prevention of Vascular Cognitive Impairment
Specific Scientific Field
Neurology and Vascular Medicine
Summary of the Application
Ferrous succinate is being studied for its potential in preventing Vascular Cognitive Impairment (VCI) in patients with cerebral infarction or transient ischemic attack (TIA). The incidence of VCI is high in these patients, and effective prevention strategies are limited. Anaemia or low haemoglobin has been identified as an independent risk factor for adverse outcomes after acute stroke and is possibly associated with an increased risk of post-stroke cognitive impairment .
Methods of Application or Experimental Procedures
The FAVORITE trial is a randomised, placebo-controlled, double-blind, multicentre trial that compares the supplement of ferrous iron with placebo for recent minor stroke/TIA patients complicated with mild anaemia or iron deficiency. The ferrous succinate sustained-release tablet 0.2g (corresponding to 70mg of elemental iron) is administered once daily after or during breakfast for 12 weeks .
Results or Outcomes
The primary effective outcome is the incidence of VCI at 3 months after randomisation. The primary safety outcome includes any gastrointestinal adverse event during 3 months .
Management of Iron Deficiency Anemia
Specific Scientific Field
Hematology
Summary of the Application
Ferrous succinate is used in the management of Iron Deficiency Anemia (IDA). It is an iron supplement that helps in the prevention and treatment of IDA, a condition characterized by a lack of red blood cells caused by having too little iron in the body .
Methods of Application or Experimental Procedures
Ferrous succinate is administered orally. The dosage and frequency depend on the severity of the iron deficiency. In some studies, it has been compared with other iron supplements like ferrous sulphate for its efficacy and tolerability .
Results or Outcomes
Studies have shown that ferrous succinate is effective in treating IDA, restoring hemoglobin, hematocrit, erythrocytes, free iron and transferrin levels. It has also been observed to have a better tolerability profile compared to other iron supplements, inducing minimal iron depositions in the intestinal tissue .
Food Fortification
Specific Scientific Field
Food Science and Nutrition
Summary of the Application
Ferrous succinate is used in the food industry for fortification purposes. It is added to food products to enhance their iron content, thereby helping to prevent iron deficiency in consumers . This is particularly important in populations with high rates of iron deficiency or anemia .
Methods of Application or Experimental Procedures
Ferrous succinate can be added to various food products during their manufacturing process. The amount added depends on the specific product and the desired level of iron fortification .
Results or Outcomes
The addition of ferrous succinate to food products has been shown to effectively increase their iron content. This can help to improve the iron status of individuals who consume these products regularly .
Pharmaceutical Industry
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Ferrous succinate is used in the pharmaceutical industry as an iron supplement. It is indicated in the treatment of iron deficiency anemia . It is also used in the formulation of certain medicines .
Methods of Application or Experimental Procedures
Ferrous succinate can be formulated into various pharmaceutical products, such as tablets or capsules. The dosage and frequency of administration depend on the specific product and the patient’s condition .
Results or Outcomes
Ferrous succinate has been shown to be effective in treating iron deficiency anemia, restoring hemoglobin and other relevant biochemical parameters . It is also reported to have a better tolerability profile compared to other iron supplements .
Cosmetics Industry
Specific Scientific Field
Cosmetology and Dermatology
Summary of the Application
Ferrous succinate is used in the cosmetics industry. While the specific applications are not detailed, it’s likely used for its antioxidant properties and its role in maintaining skin health.
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures in the cosmetics industry are not specified. However, it can be inferred that ferrous succinate is incorporated into various cosmetic formulations during their manufacturing process .
Results or Outcomes
The outcomes of using ferrous succinate in cosmetics are not explicitly stated. However, it’s likely that its inclusion in cosmetic products contributes to the overall effectiveness of these products in promoting skin health .
Dietary Supplements
Specific Scientific Field
Nutrition and Health Sciences
Summary of the Application
Ferrous succinate is used in dietary supplements as an iron source. It’s particularly beneficial for individuals who may not get enough iron from their diet, such as those with certain health conditions or dietary restrictions .
Methods of Application or Experimental Procedures
Ferrous succinate is incorporated into dietary supplements, which are then taken orally. The dosage and frequency depend on the individual’s iron needs .
Results or Outcomes
Supplementation with ferrous succinate can help prevent iron deficiency and treat iron deficiency anemia. It can improve iron status, thereby preventing the various health issues associated with iron deficiency .
安全和危害
Acute iron overdosage can be divided into four stages. In the first stage, which occurs up to six hours after ingestion, the principal symptoms are vomiting and diarrhea. Other symptoms include hypotension, tachycardia, and CNS depression ranging from lethargy to coma . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
butanedioate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXRFOWKIZPNTA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FeO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |
Record name | Ferrous succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
171.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
Record name | Ferrous succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ferrous succinate | |
CAS RN |
10030-90-7 | |
Record name | Ferrous succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferrous succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iron succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROUS SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。